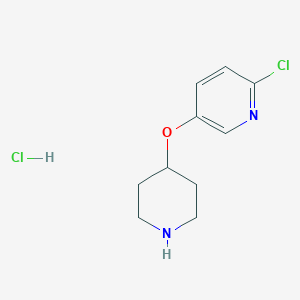
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidin-4-yloxy group. This compound is used in various scientific research applications, particularly in medicinal chemistry and drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride typically involves the reaction of 2-chloro-5-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Dechlorinated derivatives and other reduced forms.
科学研究应用
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is utilized in several scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is employed in studies investigating the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-hydroxypyridine
- 2-Chloro-5-methoxypyridine
- 2-Chloro-5-aminopyridine
Uniqueness
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
生物活性
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is mediated through several mechanisms:
- Receptor Modulation : This compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. Activation of M4 mAChRs has been linked to potential therapeutic effects in neurological disorders such as Alzheimer's disease .
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently binding to thiol groups, leading to alterations in protein function. This mechanism is relevant in the context of cancer therapies where enzyme inhibition can induce cell death pathways .
- Induction of Ferroptosis : Certain derivatives have shown the ability to induce ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This pathway is particularly significant in cancer treatment strategies.
Biological Activity
Research indicates that this compound exhibits promising biological activities across various domains:
Antiviral Activity
Compounds with similar structural frameworks have demonstrated antiviral properties. For instance, some N-heterocycles have shown efficacy against Hepatitis C virus (HCV) with IC50 values around 32 μM, suggesting that this compound may possess comparable antiviral activity.
Neuroprotective Effects
The modulation of mAChRs, particularly M4, suggests potential neuroprotective effects. Studies indicate that selective activation of these receptors can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, highlighting its relevance in treating neurodegenerative diseases .
Case Studies and Research Findings
A review of literature reveals several key studies investigating the biological activity of this compound:
属性
IUPAC Name |
2-chloro-5-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGLBSIOZROAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














